Cas no 16210-64-3 (2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione)

2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione 化学的及び物理的性質
名前と識別子
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- 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-
- 2-[(4-fluorophenyl)methylidene]indene-1,3-dione
- AKOS000270538
- 2-[(4-fluorophenyl)methylene]indane-1,3-dione
- IDI1_017280
- InChI=1/C16H9FO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H
- HMS1447L19
- Z44300981
- CHEMBL1997886
- CS-0270283
- DTXSID90327278
- 2-(4-fluorobenzylidene)-1H-indene-1,3(2H)-dione
- 2-((4-Fluorophenyl)methylene)indane-1,3-dione
- NSC641178
- SCHEMBL7147011
- 2-(fluorobenzylidene)-indan-1,3-dione
- MS-6931
- 2-[(4-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione
- MBHDCJLDOHEKIU-UHFFFAOYSA-
- NSC-641178
- 16210-64-3
- Maybridge3_005893
- NCI60_013837
- MFCD00188604
- STK386212
- 2-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione
- 2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione
-
- インチ: InChI=1S/C16H9FO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H
- InChIKey: MBHDCJLDOHEKIU-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)F)C2=O
計算された属性
- 精确分子量: 252.05867
- 同位素质量: 252.05865769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 393
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.1Ų
- XLogP3: 3.6
じっけんとくせい
- PSA: 34.14
2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-6931-0.5G |
2-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione |
16210-64-3 | >90% | 0.5g |
£385.00 | 2025-02-08 | |
TRC | F169440-2.5mg |
2-[(4-Fluorophenyl)methylene]-1H-indene-1,3(2H)-dione |
16210-64-3 | 2.5mg |
$ 155.00 | 2022-06-05 | ||
Key Organics Ltd | MS-6931-5MG |
2-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione |
16210-64-3 | >90% | 5mg |
£46.00 | 2025-02-08 | |
A2B Chem LLC | AA83718-1mg |
1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- |
16210-64-3 | >90% | 1mg |
$201.00 | 2024-04-20 | |
Key Organics Ltd | MS-6931-20MG |
2-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione |
16210-64-3 | >90% | 20mg |
£76.00 | 2023-04-19 | |
Key Organics Ltd | MS-6931-1MG |
2-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione |
16210-64-3 | >90% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | MS-6931-10MG |
2-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione |
16210-64-3 | >90% | 10mg |
£63.00 | 2025-02-08 | |
A2B Chem LLC | AA83718-5mg |
1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- |
16210-64-3 | >90% | 5mg |
$214.00 | 2024-04-20 | |
TRC | F169440-1mg |
2-[(4-Fluorophenyl)methylene]-1H-indene-1,3(2H)-dione |
16210-64-3 | 1mg |
$ 80.00 | 2022-06-05 | ||
TRC | F169440-0.5mg |
2-[(4-Fluorophenyl)methylene]-1H-indene-1,3(2H)-dione |
16210-64-3 | 0.5mg |
$ 50.00 | 2022-06-05 |
2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione 関連文献
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Jinlong Cai,Hui Wang,Xue Zhang,Wei Li,Donghui Li,Yuchao Mao,Baocai Du,Mengxue Chen,Yuan Zhuang,Dan Liu,Hua-Li Qin,Yan Zhao,Joel A. Smith,Rachel C. Kilbride,Andrew J. Parnell,Richard A. L. Jones,David G. Lidzey,Tao Wang J. Mater. Chem. A 2020 8 4230
2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dioneに関する追加情報
Introduction to 2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione (CAS No: 16210-64-3)
2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione is a sophisticated organic compound characterized by its intricate molecular structure, which combines a fluorophenyl moiety with an indene backbone. This compound, identified by the chemical abstracts service number CAS No: 16210-64-3, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug development and synthetic chemistry. The presence of a fluorine atom at the para position of the phenyl ring enhances its electronic properties, making it a valuable scaffold for designing molecules with tailored biological activities.
The molecular framework of 2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione consists of a central indene core, which is a bicyclic aromatic hydrocarbon composed of a benzene ring fused to a cyclopentane ring. This structural motif is known for its stability and versatility in forming complex derivatives. The compound’s reactivity is further modulated by the methylene group connecting the fluorophenyl moiety to the indene ring, which can participate in various chemical transformations such as Michael additions, condensations, and cyclizations.
In recent years, the pharmaceutical industry has shown increasing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic profiles. The fluorine atom in 2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione contributes to these desirable properties by increasing lipophilicity and reducing susceptibility to enzymatic degradation. This has made the compound a promising candidate for synthesizing novel therapeutic agents targeting various diseases.
One of the most compelling aspects of 2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione is its potential as a building block for more complex molecules. Researchers have leveraged its structural features to develop new scaffolds for drug discovery programs. For instance, derivatives of this compound have been explored as intermediates in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The indene core provides a rigid structure that can be modified to optimize interactions with protein targets, while the fluorophenyl group offers opportunities for further functionalization.
The synthesis of 2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione involves multi-step organic reactions that highlight the compound’s synthetic utility. Typically, it is prepared through condensation reactions between appropriately substituted indanones and 4-fluorobenzaldehyde derivatives. These reactions often require careful control of reaction conditions to ensure high yields and purity. The use of palladium-catalyzed cross-coupling reactions has also been reported as an efficient method for constructing the desired molecular framework.
Recent advancements in computational chemistry have further enhanced the understanding of 2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione’s reactivity and potential applications. Molecular modeling studies have revealed insights into how modifications at different positions of the molecule can influence its biological activity. For example, computational analysis has suggested that introducing substituents on the indene ring can modulate electron density and steric hindrance around key functional groups, thereby tuning interactions with biological targets.
The pharmaceutical industry’s focus on fluorinated compounds has also spurred interest in green chemistry approaches for their synthesis. Researchers are exploring catalytic methods that minimize waste and energy consumption while maintaining high selectivity and yield. These efforts align with broader trends in sustainable chemistry aimed at reducing environmental impact without compromising efficiency.
Another area where 2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione has found utility is in materials science. Fluorinated aromatic compounds are known for their unique electronic properties, making them suitable for applications in organic electronics and optoelectronic devices. The combination of an indene core with a fluorophenyl group provides a platform for designing molecules with enhanced charge transport capabilities or luminescent properties.
The future prospects for 2-(4-Fluorophenyl)methylene-1H-indene-1,3(2H)-dione are promising, with ongoing research exploring new synthetic routes and applications. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in drug discovery and material science. Its unique structural features offer a rich palette for chemical innovation, making it a cornerstone of modern synthetic chemistry.
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